molecular formula C14H16ClN3O2 B2847302 4-[[(6-Chloroquinazolin-4-yl)amino]methyl]oxan-4-ol CAS No. 2380166-92-5

4-[[(6-Chloroquinazolin-4-yl)amino]methyl]oxan-4-ol

Cat. No. B2847302
CAS RN: 2380166-92-5
M. Wt: 293.75
InChI Key: ARZDARRLSNUNHX-UHFFFAOYSA-N
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Description

“4-[[(6-Chloroquinazolin-4-yl)amino]methyl]oxan-4-ol” is a chemical compound that is part of a collection of rare and unique chemicals . It is related to the quinazoline family, which is an important nitrogen-containing heterocycle with a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of quinazoline derivatives often involves nucleophilic aromatic substitution reactions . For instance, 7-chloro-4-aminoquinoline derivatives have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .

Future Directions

The future directions for research on “4-[[(6-Chloroquinazolin-4-yl)amino]methyl]oxan-4-ol” and related compounds could include further exploration of their pharmacological activities, optimization of their synthesis, and investigation of their mechanisms of action .

properties

IUPAC Name

4-[[(6-chloroquinazolin-4-yl)amino]methyl]oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c15-10-1-2-12-11(7-10)13(18-9-17-12)16-8-14(19)3-5-20-6-4-14/h1-2,7,9,19H,3-6,8H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZDARRLSNUNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC2=NC=NC3=C2C=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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